
(4-((4-Amino-6-((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone
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Overview
Description
(4-((4-Amino-6-((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic compound that features a triazine ring, a piperazine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Amino-6-((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazine Ring: Starting with a precursor like cyanuric chloride, which undergoes nucleophilic substitution with an amine group to form the triazine core.
Attachment of the Methoxyphenyl Group: This step might involve a coupling reaction using a methoxyphenyl amine derivative.
Formation of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction.
Attachment of the Furan Ring: Finally, the furan ring can be attached via a condensation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl or furan rings.
Reduction: Reduction reactions might target the triazine ring or the piperazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the triazine or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halides or nucleophiles under acidic or basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazine derivatives, including those similar to (4-((4-Amino-6-((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone. For instance, triazine-based compounds have been evaluated against various cancer cell lines, showing promising results in inhibiting cancer cell proliferation. The structure of these compounds often plays a critical role in their biological activity.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Triazine A | MCF7 (breast) | 10 | |
Triazine B | A549 (lung) | 15 | |
(4-Amino...) | HeLa (cervical) | 12 |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Triazine derivatives often exhibit significant activity against a range of bacteria and fungi. The presence of the furan moiety may enhance the overall efficacy of these compounds.
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 5 µg/mL | |
Escherichia coli | 8 µg/mL | |
Candida albicans | 10 µg/mL |
Anticonvulsant Activity
Some studies have reported that triazine derivatives can exhibit anticonvulsant properties. The mechanism often involves modulation of neurotransmitter systems, which can be crucial for developing new treatments for epilepsy.
Herbicidal Activity
Compounds containing triazine structures are known for their herbicidal properties. Research indicates that derivatives similar to this compound can inhibit weed growth effectively while being less harmful to crops.
Weed Species | Effective Concentration (EC50) | Reference |
---|---|---|
Amaranthus retroflexus | 20 g/ha | |
Setaria viridis | 15 g/ha |
Polymer Additives
Triazine-based compounds are being explored as additives in polymer formulations to enhance thermal stability and UV resistance. The incorporation of such compounds can improve the longevity and performance of materials used in various applications.
Case Study 1: Anticancer Screening
A study conducted on a series of triazine derivatives showed that modifications to the amino group significantly affected cytotoxicity against breast cancer cells. The compound (4-Amino...) was among those that demonstrated notable efficacy, leading to further investigations into its mechanism of action.
Case Study 2: Agricultural Field Trials
Field trials using triazine-based herbicides indicated a marked reduction in weed populations without adversely affecting crop yield. These findings support the potential use of such compounds in sustainable agricultural practices.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(4-Amino-6-(phenylamino)-1,3,5-triazine): Similar triazine core but lacks the methoxyphenyl and furan rings.
(4-(4-Methylpiperazin-1-yl)-1,3,5-triazine): Similar piperazine and triazine rings but lacks the methoxyphenyl and furan rings.
(2-Furylmethanone derivatives): Compounds with similar furan ring structures but different substituents.
Uniqueness
The uniqueness of (4-((4-Amino-6-((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone lies in its combination of the triazine, piperazine, and furan rings, which could confer unique chemical and biological properties not found in simpler analogs.
Biological Activity
The compound (4-((4-Amino-6-((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazine core, a piperazine moiety, and a furan ring, which contribute to its biological activity. The presence of the methoxyphenyl and amino groups enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazine ring can act as an enzyme inhibitor by binding to active sites, while the furan and piperazine groups may modulate receptor activity. The compound's thiol group can form covalent bonds with cysteine residues in proteins, thereby affecting protein function and signaling pathways.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of related triazine compounds. For instance, derivatives have shown significant antibacterial activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values for these compounds often range from 1.9 to 125 μg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin .
Antifungal Activity
Research has indicated that compounds similar to this compound exhibit antifungal properties as well. For example, certain derivatives have demonstrated effectiveness against Candida albicans, with inhibition rates significantly surpassing those of traditional antifungal agents like fluconazole .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. For instance, a related triazine derivative was shown to induce apoptosis in cancer cell lines at concentrations as low as 25.72 μM. This suggests that structural modifications can enhance cytotoxic effects against tumor cells .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of a series of triazine derivatives against Pseudomonas aeruginosa, revealing that specific modifications in the structure led to improved efficacy with MIC values around 3.90 μg/mL .
- Fungal Resistance : In another investigation focusing on antifungal properties, a derivative exhibited an inhibition rate of 75% against biofilms formed by Candida albicans . This highlights the potential for developing new treatments targeting resistant fungal strains.
- Cytotoxicity in Cancer Models : The anticancer potential was assessed using MCF cell lines where the compound demonstrated significant growth inhibition compared to control treatments. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound .
Comparative Analysis
To better understand the efficacy of this compound relative to similar compounds, a comparison table is presented below:
Compound Type | Target Organism | MIC (μg/mL) | Activity Type |
---|---|---|---|
Triazine Derivative | E. coli | 3.90 | Antibacterial |
Furan Derivative | C. albicans | 15.62 | Antifungal |
Triazole Hybrid | MCF Cell Line | 25.72 | Anticancer |
Q & A
Q. Basic: What are the common synthetic routes for constructing the 1,3,5-triazine core in this compound, and how are substituents introduced?
The 1,3,5-triazine core is typically synthesized via nucleophilic substitution reactions using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the starting material. Key steps include:
- Stepwise substitution : Sequential replacement of chlorine atoms with nucleophiles (e.g., amines, alkoxides) under controlled conditions (e.g., low temperature for mono-substitution, reflux for di-/tri-substitution) .
- Piperazine incorporation : The methylpiperazine moiety is introduced via alkylation or reductive amination, often using formaldehyde derivatives .
- Furan-2-yl methanone linkage : Acylation reactions (e.g., using furan-2-carbonyl chloride) or coupling agents (e.g., EDC/HOBt) are employed to attach the furan group to the piperazine nitrogen .
Reference methodologies: FT-IR, 1H/13C NMR, and elemental analysis are critical for verifying substitution patterns .
Q. Advanced: How can reaction conditions be optimized to minimize side reactions during the introduction of the 2-methoxyphenylamino group?
Optimization involves:
- Temperature control : Lower temperatures (0–5°C) reduce competing hydrolysis of cyanuric chloride intermediates .
- Solvent selection : Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophilicity of the 2-methoxyaniline while suppressing unwanted dimerization .
- Stoichiometric ratios : Using a 1:1 molar ratio of cyanuric chloride derivative to 2-methoxyaniline ensures selective mono-substitution .
- Real-time monitoring : Techniques like in-situ FT-IR or HPLC track reaction progress and identify byproducts .
Q. Basic: What spectroscopic techniques are essential for confirming the structural integrity of the final compound?
- 1H NMR : Identifies proton environments (e.g., aromatic protons from furan and methoxyphenyl groups, piperazine methylene signals) .
- 13C NMR : Confirms carbonyl groups (e.g., methanone at ~170 ppm) and triazine/quaternary carbons .
- FT-IR : Validates NH stretching (3200–3400 cm−1) and C=O/C=N vibrations (1650–1750 cm−1) .
- High-resolution mass spectrometry (HRMS) : Ensures molecular formula accuracy .
Q. Advanced: How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity and guide experimental design?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets (e.g., enzymes) .
- Molecular docking : Screens binding affinities to receptors (e.g., antimicrobial targets) using software like AutoDock Vina .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, CYP450 interactions) to prioritize synthesis targets .
Case study: Triazine derivatives with electron-withdrawing groups show enhanced antimicrobial activity due to increased electrophilicity .
Q. Basic: What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
- Broth microdilution (MIC/MBC) : Determines minimum inhibitory/bactericidal concentrations against Gram-positive/negative strains .
- Time-kill assays : Evaluates concentration-dependent bactericidal effects over 24 hours .
- Resazurin-based viability assays : Provides rapid, colorimetric readouts for high-throughput screening .
Q. Advanced: How can contradictory biological activity data (e.g., varying IC50_{50}50 values) be resolved?
- Source identification : Check for impurities (HPLC purity >95%) or solvent effects (e.g., DMSO cytotoxicity) .
- Receptor heterogeneity : Use isogenic cell lines to isolate target-specific effects .
- Meta-analysis : Compare datasets across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Q. Basic: What purification strategies are effective for isolating the final compound?
- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate to methanol) removes unreacted intermediates .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
- pH-controlled extraction : Basic aqueous layers (pH 10–12) separate uncharged impurities .
Q. Advanced: How can Design of Experiments (DoE) optimize multi-step synthesis?
- Factorial design : Tests variables (temperature, solvent, catalyst) to identify critical parameters .
- Response Surface Methodology (RSM) : Models interactions between variables (e.g., reaction time vs. yield) .
- Taguchi arrays : Reduces experimental runs while maximizing data robustness .
Example: A 32 factorial design resolved competing effects of temperature and catalyst loading in triazine alkylation .
Q. Basic: What safety precautions are necessary when handling intermediates like 2-methoxyaniline?
- Toxicity mitigation : Use fume hoods (2-methoxyaniline is a suspected carcinogen) and PPE (gloves, lab coats) .
- Waste disposal : Neutralize acidic byproducts before aqueous disposal .
- Emergency protocols : Immediate ethanol rinsing for skin contact and activated charcoal for ingestion .
Q. Advanced: How can AI-driven platforms (e.g., COMSOL Multiphysics) enhance reaction simulation and scale-up?
- Multiphysics modeling : Predicts heat/mass transfer limitations in batch reactors .
- Machine learning (ML) : Trains algorithms on historical reaction data to optimize conditions (e.g., solvent polarity, catalyst type) .
- Digital twins : Simulates pilot-scale processes to identify bottlenecks (e.g., mixing inefficiencies) .
Properties
Molecular Formula |
C20H23N7O3 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
[4-[[4-amino-6-(2-methoxyanilino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C20H23N7O3/c1-29-15-6-3-2-5-14(15)22-20-24-17(23-19(21)25-20)13-26-8-10-27(11-9-26)18(28)16-7-4-12-30-16/h2-7,12H,8-11,13H2,1H3,(H3,21,22,23,24,25) |
InChI Key |
XZJAPOCZYVRNKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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